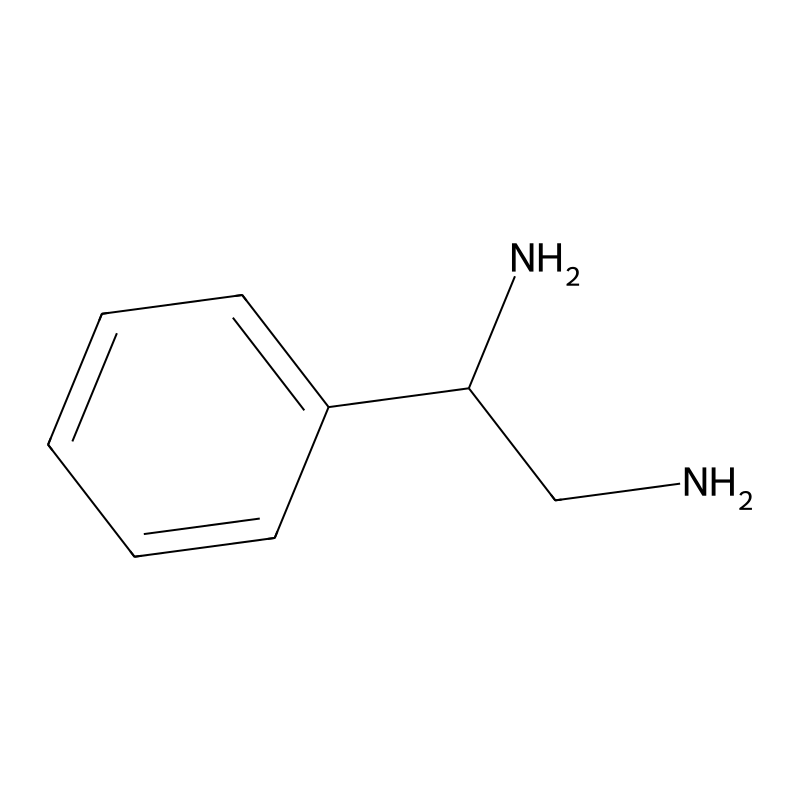

1-Phenylethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Precursor for Polymers

1-Phenylethane-1,2-diamine can be used as a starting material for the synthesis of various polymers, including polyamides, polyureas, and polyurethanes. These polymers possess valuable properties like strength, elasticity, and resistance to chemicals and heat [].

Preparation of Pharmaceuticals

The diamine group (NH₂-NH₂) in 1-Phenylethane-1,2-diamine allows it to participate in condensation reactions with various functional groups. This property makes it a useful intermediate for the synthesis of some pharmaceutical compounds [].

Material Science

Dye Production

1-Phenylethane-1,2-diamine is a valuable precursor for the production of certain dyes. When it undergoes oxidation, it forms colored compounds with specific absorption properties, finding applications in textiles, plastics, and other materials [].

Corrosion Inhibitors

Research suggests that 1-Phenylethane-1,2-diamine, along with other diamine compounds, can be used as corrosion inhibitors for metals. These molecules can form protective layers on metal surfaces, hindering their interaction with corrosive agents [].

1-Phenylethane-1,2-diamine, also known as N1,N2-diphenylethane-1,2-diamine or simply phenylethylenediamine, is an organic compound characterized by the presence of two amine groups (-NH2) attached to a two-carbon chain (ethane) with a phenyl group (C6H5) attached to one of the carbons. Its chemical formula is C8H12N2, and it features a molecular weight of approximately 152.20 g/mol. The compound is recognized for its role in various

There is no documented research on the specific mechanism of action of 1-Phenylethane-1,2-diamine in biological systems.

- Formation of Quinoxalines: This compound can react with aldehydes or ketones to form quinoxalines under oxidative conditions, showcasing its utility in synthesizing more complex nitrogen-containing heterocycles .

- Darzens Reaction: It can be involved in Darzens reactions where it acts as a nucleophile, leading to the formation of vicinal diamines .

- Reduction Reactions: The compound can undergo reduction reactions, where it is transformed into various amines or diamines through the use of reducing agents such as sodium borohydride .

The biological activity of 1-Phenylethane-1,2-diamine has been explored in various contexts:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for pharmaceutical applications .

- Chiral Ligand: As a chiral ligand in asymmetric synthesis, it has been shown to enhance the enantioselectivity of certain reactions, which is crucial in the development of pharmaceuticals .

Several methods exist for synthesizing 1-Phenylethane-1,2-diamine:

- Direct Amination: One common method involves the direct amination of phenylacetaldehyde with ammonia or primary amines under controlled conditions to yield the desired diamine .

- Reduction of Imine Precursors: Another approach includes the reduction of imines formed from phenylacetaldehyde and primary amines using reducing agents like lithium aluminum hydride .

- Visible-Light-Induced Synthesis: Recent advancements include using visible light to facilitate the selective synthesis of diamines from imines and amines, which offers a more environmentally friendly approach .

The applications of 1-Phenylethane-1,2-diamine are diverse:

- Pharmaceuticals: Its derivatives are used in drug formulations due to their biological activity and ability to act as intermediates in drug synthesis .

- Catalysts: The compound serves as a chiral ligand in asymmetric catalysis, enhancing the selectivity and yield of various organic reactions .

- Polymer Chemistry: It is utilized in producing polyurethane foams and other polymeric materials due to its reactivity with isocyanates .

Studies on the interactions of 1-Phenylethane-1,2-diamine with biological systems indicate potential effects on enzyme activity and cellular processes:

- Histamine Release: Compounds related to 1-Phenylethane-1,2-diamine may trigger histamine release, leading to allergic responses or physiological effects such as bronchoconstriction and inflammation .

- Receptor Binding Studies: Research has indicated that certain derivatives may interact with neurotransmitter receptors, suggesting implications for neuropharmacology .

Several compounds share structural similarities with 1-Phenylethane-1,2-diamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N,N-Dimethylphenylamine | Two methyl groups on nitrogen | Used in dye manufacturing |

| 1,2-Diaminobenzene | Two amine groups on a benzene ring | Known for its use in dye synthesis |

| N,N-Dibenzylamine | Two benzyl groups on nitrogen | Acts as a stabilizer in polymer chemistry |

| 1-(4-Chlorophenyl)-ethane-1,2-diamine | Chlorinated phenyl group attached | Exhibits different reactivity profiles |

Uniqueness

What sets 1-Phenylethane-1,2-diamine apart is its specific combination of properties that allow it to act effectively as a chiral ligand while also participating in diverse chemical transformations. Its broad utility across pharmaceuticals and materials science highlights its importance compared to other similar compounds.

1-Phenylethane-1,2-diamine, also known as 1-phenylethylenediamine, is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Its IUPAC name reflects its structure: a benzene ring (phenyl group) attached to a two-carbon chain (ethane) with amine (-NH₂) groups at positions 1 and 2. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5700-56-1 | |

| SMILES Notation | C1=CC=C(C=C1)C(CN)N | |

| ChEMBL ID | CHEMBL128078 | |

| Synonyms | 1-Phenyl-1,2-diaminoethane, Benzylamine-α-(aminomethyl) |

The compound exhibits chirality, with the (S)-enantiomer (CAS: 62779-70-8) being significant in asymmetric synthesis.